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Introduction to Disodium Tetracarbonylferrate

Disodium tetracarbonylferrate, also known as Collman's Reagent, is a versatile organoiron complex with
the formula Naz[Fe(CO)as]. This oxygen-sensitive, colorless solid is a powerful nucleophile often described
as a transition metal analog of a Grignard reagent [1]. It is widely employed in organic synthesis for its
ability to facilitate key carbon-carbon bond-forming reactions under mild conditions, offering a
complementary approach to traditional methods for constructing aldehydes, ketones, and carboxylic acid

derivatives [1].

A significant advantage of this reagent is its relatively "green" character; the byproducts of its reactions are
generally iron-based, making it an attractive option from both economic and environmental perspectives [1].

The reagent is typically used as a dioxane solvate to enhance stability [1].

Synthesis of the Reagent

The synthesis of disodium tetracarbonylferrate involves the reduction of iron pentacarbonyl with sodium
metal [1]. The efficiency of this process is highly dependent on the quality of the iron pentacarbonyl used
[1].
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Detailed Protocol: Synthesis of Disodium Tetracarbonylferrate
Sesquidioxanate [2]

e Approximate Duration: 4.5 hours.

e Hazard Warning: Iron pentacarbonyl and carbon monoxide are highly toxic. All procedures must be
conducted in a well-ventilated fume hood. Disodium tetracarbonylferrate is very pyrophoric and must
be kept under a dry inert atmosphere at all times.

Procedure:

e Setup: Adry, 2 L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a three-
way stopcock connected to a nitrogen source, and a Y-shaped adapter fitted with a reflux condenser
and a pressure-equalizing dropping funnel. The apparatus is flushed with nitrogen for 15 minutes.

e Activation: The flask is charged with 600 mL of dry, deoxygenated dioxane, 10.6 g (0.461 g-atoms)
of sodium, and 9.1 g (0.050 mole) of benzophenone. The solution is stirred vigorously and heated
under reflux until a deep blue color (benzophenone ketyl) appears.

e Titration: Using a gas-tight syringe, 45.3 g (29.8 mL, 0.231 mole) of iron pentacarbonyl is injected
into the dropping funnel. This iron pentacarbonyl is added to the refluxing blue solution dropwise over
2.5 hours until the solution turns white or slightly yellow.

¢ Post-Reaction Processing: The suspension is heated under reflux for an additional 45 minutes and
then cooled to room temperature.

¢ Precipitation and Washing: Precipitation of the product as a white powder is completed by adding
600 mL of dry, deoxygenated hexane. The solvent is removed via a gas-dispersion tube with a fritted-
glass tip under nitrogen pressure. The product is washed in the flask with two 400-mL portions of
hexane, with the supernatant solvent removed in the same manner.

e Storage: The resulting disodium tetracarbonylferrate sesquidioxanate is used directly in subsequent
reactions without drying or weighing.

Key Applications in Carbon-Carbon Bond Formation

The tetracarbonylferrate dianion is a strong nucleophile that reacts with alkyl halides and acyl chlorides to

form new carbon-carbon bonds. The general applications are summarized in the table below.

Table 1: Overview of Carbon-Carbon Bond Forming Reactions with Disodium Tetracarbonylferrate
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Final Product(s)

Application Reactant Intermediate Key Reaction Type
after Workup

Aldehyde Primary Alkyl Alkyl Iron Complex  Aldehyde Nucleophilic Acylation

Synthesis [1] Bromide (RBr) Na[RFe(CO)4] (RCHO)

Carboxylic Acid  Primary Alkyl Alkyl Iron Complex  Carboxylic Acid Oxygenation

Synthesis [1] Bromide (RBr)  Na[RFe(CO)4] (RCO2H)

Acid Chloride Primary Alkyl Alkyl Iron Complex  Acid Chloride Halogenation

Synthesis [1] Bromide (RBr)  Na[RFe(CO)4] (RC(O)X)

Ketone Alkyl Bromide Acyl Iron Complex Ketone Two-Step

Synthesis [2] & Methyl (RC(O)CH5) Alkylation/Acylation
lodide

Protocol A: Synthesis of Methyl 7-Oxoheptanoate via Carbon
Monylation [2]

This protocol involves the insertion of carbon monoxide into the iron-carbon bond to form an acyl iron

intermediate, which is then protonated to yield an aldehyde functionality in the final product.

Procedure:

¢ The flask containing the freshly prepared disodium tetracarbonylferrate (~0.21-0.23 mol) from the
synthesis above is placed under a nitrogen atmosphere. The gas-dispersion tube is replaced with a
mechanical stirrer, and 1.5 L of dry, deoxygenated tetrahydrofuran is added.

e The light tan suspension is stirred vigorously as 41.8 g (0.200 mol) of methyl 6-bromohexanoate is
added in one portion by syringe.

e The nitrogen atmosphere is replaced with carbon monoxide (Caution: toxic) at a pressure of 10 psi.
The suspension is stirred under CO for at least 14 hours, during which time the solid dissolves.

e The CO is flushed out with a rapid flow of nitrogen. Then, 50 mL of glacial acetic acid is added
dropwise to the orange solution with stirring.

e After stirring for 20 minutes, the deep red solution is concentrated to approximately 400 mL using a
rotary evaporator (in a hood, as some iron pentacarbonyl may be present).

e The mixture is poured into 2 L of water and extracted with four 400-mL portions of diethyl ether.

e The combined organic layers are washed with 400 mL of water, then mixed with 400 mL of 2 M
hydrochloric acid. Iron by-products are oxidized by adding 68 g of iron(lll) chloride in small portions
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until CO evolution subsides.

e The organic layer is washed successively with 2 M hydrochloric acid, water, saturated sodium
hydrogen carbonate, and saturated sodium chloride.

e After drying over anhydrous sodium sulfate, the solution is concentrated to a green oil.

e The product is purified by rapid chromatography on a silica gel column, first eluting green iron by-
products with hexane, then eluting the product with a 2:1 ether-hexane mixture.

o Distillation of the residual oil under reduced pressure yields 17.9-20.0 g (57-63%) of methyl 7-
oxoheptanoate.

Protocol B: Synthesis of Methyl 7-Oxooctanoate via Alkylation [2]

This protocol demonstrates a two-step alkylation sequence where the nucleophilic iron complex is first
alkylated with a bromoester, and the resulting anionic alkyl complex is then coupled with methyl iodide to

form a new C-C bond and a ketone.

Procedure:

e The flask containing the freshly prepared disodium tetracarbonylferrate (~0.21-0.23 mol) is placed
under a static nitrogen atmosphere.

e A magnetic stirring bar is added, followed by 600 mL of dry, deoxygenated N-methylpyrrolidinone.

e 41.8 g (0.200 mol) of methyl 6-bromohexanoate is injected into the dropping funnel and added
dropwise into the flask. The resulting solution is stirred for 30 minutes at room temperature.

e The solution is cooled in an ice bath, and 64 g (28 mL, 0.45 mol) of methyl iodide (Caution: toxic and
absorbed through the skin) is added over 20 minutes.

e The ice bath is removed, and stirring is continued for 20—40 hours at room temperature.

e The dark-red mixture is poured into 3 L of saturated aqueous sodium chloride and extracted with
ether and hexane.

e The combined organic solutions are washed with water and saturated sodium chloride.

¢ Iron by-products are oxidized with iron(lll) chloride and purified via chromatography as described in
Protocol A.

¢ Distillation of the final liquid yields 24.0-24.8 g (70-72%) of methyl 7-oxooctanoate.

Workflow and Mechanism

The following diagram illustrates the key pathways and decision points in the experimental protocols for

using disodium tetracarbonylferrate in synthesis.
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Disodium tetracarbonylferrate remains a powerful and unique reagent for forming carbon-carbon bonds,
particularly in the synthesis of carbonyl compounds from alkyl halides. Its ability to act as a masked acyl

anion equivalent provides routes to aldehydes, ketones, and acids that may be challenging via other methods.

While the core chemistry of Collman's Reagent is well-established, as evidenced by the detailed classical
protocols [2], current research in organic synthesis continues to explore new catalytic manifolds involving
iron. Modern approaches often focus on catalyzing similar C-C bond formations using iron complexes,
rather than relying on stoichiometric amounts of the tetracarbonylferrate. For example, recent literature
highlights advances in iron-catalyzed cross-couplings for forming C-heteroatom bonds [3] and innovative
strategies for C-C bond formation at unactivated aliphatic C-H bonds using photoredox catalysis [4].
Furthermore, the drive towards sustainability has intensified the use of biomass-derived aromatics in
various C-C bond-forming reactions, including classical methods like aldol condensation and Diels-Alder

reactions [5].

Researchers should consider these classical stoichiometric methods alongside modern catalytic iron
chemistry when designing synthetic routes, selecting the approach that best balances yield, selectivity, safety,

and step-economy for their specific application.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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